3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
Overview
Description
3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 1H-pyrazol-5-yl group and two methyl groups at the 3 and 5 positions of the pyridine ring
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 3,5-dimethyl-2-(1h-pyrazol-5-yl)pyridine, are known to interact with various biological targets due to their versatile scaffolds .
Mode of Action
It’s known that pyrazole derivatives can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property may influence their reactivity and interaction with biological targets.
Biochemical Pathways
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and the biochemical pathways they affect .
Pharmacokinetics
It’s known that 3,5-dimethylpyrazole, a related compound, is a white solid that dissolves well in polar organic solvents , which could suggest good bioavailability.
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of pyrazole-based ligands .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to act as a ligand, forming complexes with metal ions, which can influence the activity of metalloenzymes. For instance, it has been observed to interact with enzymes such as cytochrome P450, where it can act as an inhibitor by binding to the heme iron center, thereby affecting the enzyme’s catalytic activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism. For example, it can inhibit the phosphorylation of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is its ability to bind to metal ions, forming stable complexes that can inhibit or activate metalloenzymes. This binding can lead to conformational changes in the enzyme, affecting its activity and substrate specificity . Additionally, this compound can interact with nucleic acids, potentially influencing gene expression by binding to DNA or RNA and altering their structure and function. This compound can also modulate the activity of transcription factors, thereby affecting the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been associated with changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or therapeutic effect without causing adverse reactions. Toxicological studies in animal models have highlighted the importance of careful dosage optimization to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can accumulate in the nucleus, affecting gene expression and chromatin structure. The precise subcellular localization of this compound can determine its specific biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced through a substitution reaction, where a suitable pyrazole derivative is reacted with the pyridine core under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Methylating agents like methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4) are used for methylation reactions.
Major Products Formed:
Oxidation Products: Various oxides and hydroxides.
Reduction Products: Reduced derivatives of the pyridine ring.
Substitution Products: Substituted pyridines with different functional groups.
Scientific Research Applications
3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine is similar to other pyrazole and pyridine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:
3,5-Dimethylpyrazole: A pyrazole derivative with similar methyl groups but lacking the pyridine ring.
2-(1H-pyrazol-5-yl)pyridine: A pyridine derivative with a pyrazolyl group but without the methyl groups.
Properties
IUPAC Name |
3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-5-8(2)10(11-6-7)9-3-4-12-13-9/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJFPDGDCKCFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC=NN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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